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Compound of Interest

Compound Name: 2-Aminopyridine-3,5-dicarbonitrile

Cat. No.: B1331539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of

compounds based on the 2-aminopyridine-3,5-dicarbonitrile scaffold. This class of

molecules has demonstrated a diverse range of biological activities, making it a promising area

for drug discovery and development. This document summarizes key quantitative data, details

relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Overview of Therapeutic Potential
Derivatives of 2-aminopyridine-3,5-dicarbonitrile have been investigated for their activity

against a variety of diseases. The core scaffold's versatility allows for chemical modifications

that can modulate its interaction with several biological targets. The primary therapeutic areas

of interest identified in the literature include neurodegenerative diseases, cardiovascular

conditions, infectious diseases, and oncology.

Key Therapeutic Targets and Quantitative Data
The following sections detail the specific biological targets that have been identified for 2-
aminopyridine-3,5-dicarbonitrile derivatives, supported by quantitative data from various

studies.
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Prion Protein (PrPSc)
Certain 2-aminopyridine-3,5-dicarbonitrile derivatives have been identified as potent

inhibitors of the accumulation of the scrapie isoform of the prion protein (PrPSc), the causative

agent of transmissible spongiform encephalopathies (TSEs). These compounds are thought to

act as mimetics of dominant-negative prion protein mutants.

Compound ID
Modification
Highlights

Assay System
Potency
(EC50/IC50)

Reference

IND116133

Biaryl group on

the carbonyl side

and N-linked

substituent on

piperazine

ScN2a-cl3 cell

assay
22 nM [1]

CmpdB
Biaryl hydrazone

structure
ScN2a cells 60 pM [1]

CmpdB
Biaryl hydrazone

structure

ScN2a cells

overexpressing

PrP

~300 nM [1]

Adenosine Receptors
Derivatives of 2-aminopyridine-3,5-dicarbonitrile have been synthesized and evaluated as

ligands for adenosine receptors, particularly the A1, A2A, and A2B subtypes. These receptors

are implicated in various physiological processes, including cardiovascular function and

neurotransmission.
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Compound
ID/Series

Receptor
Subtype

Assay Type
Potency
(Ki/EC50)

Reference

Amino-3,5-

dicyanopyridines

(general)

Human A2B Functional Assay
9 - 350 nM

(EC50)
[2]

2-{[4-(4-

acetamidophenyl

)-6-amino-3,5-

dicyanopyridin-2-

yl]thio}acetamide

(8)

Human A2B Functional Assay
Full agonist

profile
[2]

2-[(1H-imidazol-

2-

yl)methylthio)]-6-

amino-4-(4-

cyclopropylmeth

oxy-

phenyl)pyridine-

3,5-dicarbonitrile

(15)

Human A2B Functional Assay

3-fold more

active than

BAY60-6583

[2]

Amino-3,5-

dicyanopyridines

(various

derivatives)

Human A1
Radioligand

Binding Assay

0.179 - 21.0 nM

(Ki)
[3]

Thieno[2,3-

b]pyridine

derivative

Rat A1
Radioligand

Binding Assay
61.9 nM (Ki) [3]

BAY-60-6583

(reference

compound)

Human A2B Functional Assay 3 nM (EC50) [4]

Carbonic Anhydrases (hCA I and hCA II)
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A series of novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to

inhibit human carbonic anhydrase (hCA) isoforms I and II. These enzymes are involved in

various physiological and pathological processes, including pH regulation and tumorigenesis.

Compound
Series/ID

Isozyme Potency (Ki/IC50) Reference

Novel 2-amino-3-

cyanopyridines
hCA I 2.84 - 112.44 µM (Ki)

Novel 2-amino-3-

cyanopyridines
hCA II 2.56 - 31.17 µM (Ki)

Compound 7d hCA I 2.84 µM (Ki)

Compound 7b hCA II 2.56 µM (Ki)

2-amino-3-cyano-4-

heteroaryl compounds
hCA I 33 - 34 µM (IC50)

2-amino-3-cyano-4-

heteroaryl compounds
hCA II 56 µM (IC50)

Anticancer Activity
Several studies have reported the anticancer properties of 2-aminopyridine-3,5-dicarbonitrile
derivatives against various cancer cell lines. The mechanism of action is often linked to the

inhibition of key kinases involved in cancer cell proliferation and survival.
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Compound
ID/Series

Cancer Cell
Line

Potency (IC50)
Potential
Target(s)

Reference

6-amino-2-

pyridone-3,5-

dicarbonitrile (5o)

Glioblastoma,

Liver, Breast,

Lung

Potent activity Not specified

Cyanopyridone

5a
MCF-7 (Breast) 1.77 µM

VEGFR-2 / HER-

2

Cyanopyridone

5e
MCF-7 (Breast) 1.39 µM

VEGFR-2 / HER-

2

Cyanopyridone

5a
HepG2 (Liver) 2.71 µM

VEGFR-2 / HER-

2

Cyanopyridone

6b
HepG2 (Liver) 2.68 µM

VEGFR-2 / HER-

2

HIV-1 Integrase
While the pyridine moiety is a key structural feature in several approved HIV-1 integrase

inhibitors, specific quantitative data (IC50 values) for 2-aminopyridine-3,5-dicarbonitrile
derivatives against HIV-1 integrase were not prominently available in the reviewed literature.

However, the broader class of pyridine-containing compounds has shown significant promise in

this area. For instance, some quinoline-pyrimidine hybrids with a related core structure have

demonstrated submicromolar inhibition of HIV-1 integrase.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Prion Protein (PrPSc) Accumulation Assay (ScN2a Cell-
Based)
Objective: To determine the efficacy of compounds in inhibiting the accumulation of proteinase

K (PK)-resistant PrPSc in scrapie-infected neuroblastoma cells (ScN2a).

Methodology:
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Cell Culture: ScN2a cells are cultured in appropriate media (e.g., MEM supplemented with

fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5%

CO2.

Compound Treatment: Cells are seeded in multi-well plates and treated with various

concentrations of the test compounds for a specified period (e.g., 3-5 days).

Cell Lysis: After treatment, cells are washed and lysed using a lysis buffer.

Proteinase K Digestion: The cell lysates are treated with proteinase K to digest the normal

cellular prion protein (PrPC), leaving the resistant PrPSc intact.

Detection of PrPSc: The remaining PrPSc is detected by Western blotting or dot blotting

using a PrP-specific antibody.

Data Analysis: The intensity of the PrPSc signal is quantified, and the IC50 value (the

concentration of the compound that inhibits 50% of PrPSc accumulation) is calculated.

Adenosine Receptor Binding Assay (Radioligand
Displacement)
Objective: To determine the binding affinity (Ki) of test compounds for specific adenosine

receptor subtypes.

Methodology:

Membrane Preparation: Membranes from cells stably expressing the human adenosine

receptor subtype of interest (e.g., A1, A2A, or A2B) are prepared.

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a specific

radioligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the unlabeled

test compound.

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to

allow binding to reach equilibrium.
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Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps

the membrane-bound radioligand.

Washing: The filters are washed to remove unbound radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of

the specific binding of the radioligand) is determined from competition binding curves. The Ki

value is then calculated using the Cheng-Prusoff equation.

Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of compounds against specific

carbonic anhydrase isoforms.

Methodology:

Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I

or hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an

appropriate buffer.

Inhibition Assay: The assay is typically performed in a 96-well plate. The enzyme is pre-

incubated with various concentrations of the test compound.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

Spectrophotometric Measurement: The hydrolysis of the substrate, which results in a colored

product, is monitored spectrophotometrically over time.

Data Analysis: The rate of the enzymatic reaction is calculated from the change in

absorbance. The percentage of inhibition for each compound concentration is determined,

and the IC50 or Ki value is calculated by fitting the data to a dose-response curve.

Anticancer Activity (MTT Assay)
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Objective: To assess the cytotoxic effect of compounds on cancer cell lines and determine their

IC50 values.

Methodology:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds for a specified duration (e.g., 48 or 72 hours).

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.

Incubation: The plate is incubated for a few hours, during which viable cells with active

mitochondria reduce the yellow MTT to a purple formazan product.

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization

solution (e.g., DMSO or an acidic isopropanol solution).

Absorbance Reading: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (typically between 500 and 600 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value, representing the concentration of the compound that causes a 50%

reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and a general workflow for the identification and validation of therapeutic targets for 2-
aminopyridine-3,5-dicarbonitrile derivatives.
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Caption: Adenosine A2B Receptor Signaling Pathway.
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Start:
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Chemical Library Synthesis

High-Throughput Screening
(e.g., Cell-based assays)

Hit Identification

Target Deconvolution
(e.g., Affinity chromatography, Proteomics)

Identify molecular target

Lead Optimization
(Structure-Activity Relationship Studies)

Optimize hit compounds

Target Validation
(e.g., Knockdown, Overexpression)

Validate target relevance

In Vivo Efficacy and
Toxicology Studies

Clinical Candidate

Click to download full resolution via product page

Caption: General Experimental Workflow for Drug Discovery.
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Conclusion
The 2-aminopyridine-3,5-dicarbonitrile scaffold represents a versatile platform for the

development of novel therapeutics. The diverse biological activities observed for its derivatives,

including the inhibition of prion protein accumulation, modulation of adenosine receptors,

inhibition of carbonic anhydrases, and anticancer effects, highlight its significant potential in

medicinal chemistry. Further investigation into the structure-activity relationships and

mechanisms of action of these compounds is warranted to advance them towards clinical

applications. The experimental protocols and workflows detailed in this guide provide a

framework for the continued exploration of this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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